molecular formula C7H12FNO2 B13541646 Ethyl 3-fluoropyrrolidine-3-carboxylate

Ethyl 3-fluoropyrrolidine-3-carboxylate

Cat. No.: B13541646
M. Wt: 161.17 g/mol
InChI Key: SHGPCCNJLQAFHI-UHFFFAOYSA-N
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Description

Ethyl 3-fluoropyrrolidine-3-carboxylate (CAS No 1955554-56-9) is a chemical compound with the molecular formula C₉H₁₆FNO₂ It belongs to the class of pyrrolidine derivatives and contains an ethyl ester group

Preparation Methods

Synthetic Routes:: There are several synthetic routes to prepare Ethyl 3-fluoropyrrolidine-3-carboxylate. One common method involves the reaction of 3-fluoropyrrolidine with ethyl chloroformate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Reaction Conditions::
  • Reactants: 3-fluoropyrrolidine, ethyl chloroformate
  • Solvent: Organic solvent (e.g., dichloromethane, tetrahydrofuran)
  • Temperature: Room temperature or slightly elevated
  • Catalyst: Base (e.g., triethylamine)

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield improvement are crucial for efficient manufacturing.

Chemical Reactions Analysis

Ethyl 3-fluoropyrrolidine-3-carboxylate can undergo various chemical reactions:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group can lead to the formation of the alcohol derivative.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions::
  • Hydrolysis: Acidic or basic conditions (e.g., NaOH, HCl)
  • Reduction: Sodium borohydride (NaBH₄), hydrogenation catalysts
  • Substitution: Appropriate nucleophiles (e.g., amines, alkoxides)

Major Products:: The major products depend on the specific reaction conditions. Hydrolysis yields the carboxylic acid, while reduction produces the alcohol derivative.

Scientific Research Applications

Ethyl 3-fluoropyrrolidine-3-carboxylate finds applications in:

    Medicinal Chemistry: It may serve as a building block for drug development.

    Agrochemicals: Potential use in pesticide or herbicide synthesis.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It could interact with biological targets, enzymes, or receptors, leading to desired effects. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While Ethyl 3-fluoropyrrolidine-3-carboxylate is unique due to its fluorine substitution, similar compounds include:

    Ethyl 1-Boc-3-fluoropyrrolidine-3-carboxylate: (CAS No.

Remember that ongoing research and exploration may uncover additional applications and properties of this compound

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

ethyl 3-fluoropyrrolidine-3-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-2-11-6(10)7(8)3-4-9-5-7/h9H,2-5H2,1H3

InChI Key

SHGPCCNJLQAFHI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNC1)F

Origin of Product

United States

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